
E7449
Vue d'ensemble
Description
E7449 est un inhibiteur de petite molécule biodisponible par voie orale qui cible l'activité enzymatique de la poly(ADP-ribose) polymérase 1 et de la poly(ADP-ribose) polymérase 2. Il inhibe également la tankyrase 1 et la tankyrase 2, qui sont des régulateurs importants de la signalisation canonique Wnt/β-caténine . Ce composé a montré un potentiel dans le traitement des tumeurs déficientes en réparation de l'ADN et a été évalué dans des études cliniques pour son efficacité et sa sécurité .
Méthodes De Préparation
La synthèse de E7449 implique plusieurs étapes :
Réaction initiale : Du chloroacétonitrile est ajouté à une solution d'acide chlorhydrique 4N dans du dioxane, en maintenant la température interne inférieure à 30 °C. La solution résultante est agitée pendant 30 minutes à température ambiante.
Formation intermédiaire : Une solution du composé initial dans du dioxane est ajoutée goutte à goutte, en maintenant la température interne inférieure à 60 °C. Le mélange est chauffé à 90 °C jusqu'à ce que la réaction soit complète, puis refroidi et filtré pour obtenir le produit intermédiaire.
Réactions supplémentaires : Le produit intermédiaire est mis à réagir avec de la diisopropyléthylamine et du chlorhydrate d'isoindoline dans du diméthylformamide, en maintenant la température interne inférieure à 30 °C. Le mélange est agité pendant 16 heures, puis de l'eau est ajoutée et le pH est ajusté à 6,0 à l'aide d'acide chlorhydrique 6N.
Analyse Des Réactions Chimiques
E7449 subit diverses réactions chimiques, notamment :
Inhibition de l'activité enzymatique : This compound inhibe l'activité enzymatique de la poly(ADP-ribose) polymérase 1 et de la poly(ADP-ribose) polymérase 2, ainsi que la tankyrase 1 et la tankyrase 2
Piégeage de la PARP : This compound piège la poly(ADP-ribose) polymérase 1 sur l'ADN endommagé, augmentant la cytotoxicité.
Inhibition de la signalisation Wnt : This compound inhibe la signalisation Wnt/β-caténine dans les lignées cellulaires de cancer du côlon en stabilisant les protéines axine et tankyrase, ce qui entraîne une déstabilisation de la β-caténine.
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique :
Traitement du cancer : This compound a montré une activité antitumorale significative dans les xénogreffes déficientes en BRCA et a été évalué dans des études cliniques pour son efficacité dans le traitement des tumeurs solides avancées
Potentialisation de la chimiothérapie : This compound améliore la cytotoxicité de la chimiothérapie et de la radiothérapie, ce qui en fait un candidat potentiel pour la thérapie combinée.
Inhibition de la signalisation Wnt :
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité enzymatique de la poly(ADP-ribose) polymérase 1 et de la poly(ADP-ribose) polymérase 2, ainsi que la tankyrase 1 et la tankyrase 2. Cette inhibition altère la réparation des dommages à l'ADN et piège la poly(ADP-ribose) polymérase 1 sur l'ADN endommagé, augmentant la cytotoxicité. De plus, this compound inhibe la signalisation Wnt/β-caténine en stabilisant les protéines axine et tankyrase, ce qui entraîne une déstabilisation de la β-caténine .
Applications De Recherche Scientifique
E7449, also known as stenoparib, is a dual inhibitor of poly-ADP-ribose polymerase (PARP) and tankyrases, enzymes involved in DNA damage repair and the WNT pathway . Research indicates that this compound targets tumors with deficiencies in DNA repair and affects Wnt/β-catenin signaling . It is currently in early clinical development .
Scientific Research Applications of this compound:
- Mechanism of Action: this compound inhibits PARP enzymatic activity and traps PARP1 onto damaged DNA, enhancing cytotoxicity . It also stabilizes axin and TNKS proteins, leading to β-catenin destabilization and altered expression of Wnt target genes .
-
Preclinical Studies:
- This compound has shown antitumor activity in BRCA-deficient models in vivo and potentiates the activity of chemotherapy preclinically .
- It inhibits Wnt/β-catenin signaling in colon cancer cell lines .
- In mouse melanoma models, this compound potentiated the antitumor activity of temozolomide (TMZ), though this was accompanied by increased toxicity .
- In a subcutaneous MDA-MB-436 xenograft model, this compound demonstrated statistically significant antitumor activity without significant body weight loss or deaths .
- This compound treatment resulted in significant PARP inhibition at early time points, even at low doses, with the duration of inhibition increasing with higher doses .
-
Clinical Trials:
- A phase 1 study examined the safety, maximum-tolerated dose (MTD), and antitumor activity of this compound in patients with advanced solid tumors .
- The most common grade ≥3 treatment-related adverse event was fatigue .
- The MTD was determined to be 600 mg .
- This compound exhibited antitumor activity in solid tumors, with some patients showing partial responses and stable disease .
- A drug-response predictor (DRP), 2X-121, was identified to predict those achieving partial response and durable stable disease .
- Currently, Stenoparib is being explored in a phase 2 clinical study in patients with advanced, recurrent ovarian cancer who have been pre-selected for enrollment using the stenoparib DRP® .
- Combination Therapy: this compound's antitumor activity was increased through combination with MEK inhibition . A phase 1b/2 clinical trial is anticipated, pending funding, of stenoparib in combination with dovitinib for second-line or later treatment of metastatic ovarian cancer and/or other solid tumors .
Mécanisme D'action
E7449 exerts its effects by inhibiting the enzymatic activity of Poly (ADP-ribose) Polymerase 1 and Poly (ADP-ribose) Polymerase 2, as well as tankyrase 1 and tankyrase 2. This inhibition impairs DNA damage repair and traps Poly (ADP-ribose) Polymerase 1 onto damaged DNA, augmenting cytotoxicity. Additionally, this compound inhibits Wnt/β-catenin signaling by stabilizing axin and tankyrase proteins, leading to β-catenin de-stabilization .
Comparaison Avec Des Composés Similaires
E7449 est comparé à d'autres inhibiteurs de la poly(ADP-ribose) polymérase tels que l'olaparib et le niraparib. Bien que ces inhibiteurs ciblent également la poly(ADP-ribose) polymérase 1 et la poly(ADP-ribose) polymérase 2, this compound inhibe de manière unique la tankyrase 1 et la tankyrase 2, ce qui le rend efficace pour inhiber la signalisation Wnt/β-caténine . Cette double inhibition différencie this compound des autres inhibiteurs de la poly(ADP-ribose) polymérase et offre des avantages thérapeutiques supplémentaires.
Composés similaires
- Olaparib
- Niraparib
- Talazoparib
Activité Biologique
E7449 is a novel compound that functions as a dual inhibitor of PARP1/2 and tankyrase 1/2 (TNKS1/2). Its unique mechanism of action allows it to target tumors that are addicted to Wnt/β-catenin signaling, making it a promising candidate for cancer therapy. This article explores the biological activity of this compound, including its pharmacodynamics, clinical efficacy, and potential biomarkers for patient selection.
This compound inhibits both PARP and tankyrase enzymes, which play crucial roles in DNA repair and the regulation of Wnt signaling pathways. By inhibiting these pathways, this compound stabilizes axin and TNKS proteins, leading to the destabilization of β-catenin and altered expression of Wnt target genes. This mechanism is particularly relevant in tumors where Wnt signaling is upregulated, such as colorectal cancer and certain types of breast cancer .
Pharmacodynamics
The pharmacodynamic profile of this compound was evaluated in various preclinical models. In a study involving the NCI-H460 lung cancer xenograft model, this compound demonstrated significant PARP inhibition at early time points post-treatment. The compound showed a dose-dependent effect on PARP activity, with sustained inhibition observed at higher doses .
Table 1: Summary of Pharmacodynamic Effects of this compound
Dose (mg/kg) | Time Point (hours) | PARP Activity Inhibition (%) |
---|---|---|
1 | 0.25 | Significant |
3 | 0.25 | Significant |
10 | 1 | Sustained |
100 | 6 | Partial Recovery |
Clinical Trials
This compound has undergone clinical evaluation in a Phase 1 study to assess its safety, maximum tolerated dose (MTD), and antitumor activity in patients with advanced solid tumors. A total of 41 patients were enrolled across various tumor types, including pancreatic, ovarian, breast, lung, and colorectal cancers.
Findings from Clinical Trials
- Maximum Tolerated Dose (MTD): The MTD was established at 600 mg due to treatment-related adverse events such as fatigue and anaphylaxis.
- Antitumor Activity: The study reported two partial responses (PRs) and stable disease (SD) in 13 patients, with durable SD observed for over 23 weeks in eight patients.
- Biomarker Analysis: A novel biomarker panel (2X-121 drug-response predictor) was used to predict responses to this compound treatment based on gene expression profiles .
Table 2: Clinical Outcomes from Phase 1 Study
Outcome | Number of Patients |
---|---|
Partial Responses (PR) | 2 |
Stable Disease (SD) | 13 |
Durable SD (>23 weeks) | 8 |
Grade ≥3 Adverse Events | 27 |
Case Studies
In one notable case within the clinical trial, a patient with advanced pancreatic cancer exhibited a PR after receiving this compound at the MTD. The patient's tumor showed significant reductions in size after three cycles of treatment, correlating with high levels of PARP inhibition as measured by serum biomarkers.
Propriétés
IUPAC Name |
11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8,11-pentaen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c24-18-13-6-3-7-14-16(13)17(21-22-18)20-15(19-14)10-23-8-11-4-1-2-5-12(11)9-23/h1-7H,8-10H2,(H,22,24)(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFSBHQQXIAQEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1CC3=NC4=NNC(=O)C5=C4C(=CC=C5)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1140964-99-3 | |
Record name | E-7449 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1140964993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2X-121 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16063 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2X-121 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X5A2QIA7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.